molecular formula C16H15F3N2 B1319314 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline CAS No. 937596-29-7

2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline

Cat. No.: B1319314
CAS No.: 937596-29-7
M. Wt: 292.3 g/mol
InChI Key: GJYVXLZYIUKJJG-UHFFFAOYSA-N
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Description

2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C16H15F3N2 and a molecular weight of 292.3 g/mol. This compound is known for its unique properties and is commonly used in scientific experiments.

Preparation Methods

The synthesis of 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline involves several steps. One common method includes the condensation of aniline derivatives with quinoline precursors under specific reaction conditions . Industrial production methods often utilize catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the trifluoromethyl group plays a significant role.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and trifluoromethyl-substituted anilines. What sets 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline apart is its unique combination of the quinoline ring and the trifluoromethyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2/c17-16(18,19)12-7-8-15(13(20)10-12)21-9-3-5-11-4-1-2-6-14(11)21/h1-2,4,6-8,10H,3,5,9,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYVXLZYIUKJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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